Fluoromethanesulfonamide
Overview
Description
Fluoromethanesulfonamide is an organosulfur compound with the molecular formula CH4FNO2S. It is a derivative of methanesulfonamide where one hydrogen atom is replaced by a fluorine atom.
Mechanism of Action
Target of Action
Fluoromethanesulfonamide, also known as trithis compound, is a type of sulfonamide . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including carbon dioxide and hydrocarbon transport, acid homeostasis, biosynthetic reactions, and various pathological processes .
Mode of Action
The mode of action of sulfonamides, including this compound, involves the inhibition of folic acid synthesis . They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the production of dihydrofolic acid, a precursor to folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleic acids and certain amino acids, which are essential for bacterial growth and replication .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, this compound disrupts critical cellular processes in bacteria, including the production of nucleic acids and certain amino acids . This disruption inhibits bacterial growth and replication, making this compound an effective antibacterial agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can influence the stability of the drug, potentially affecting its shelf life and effectiveness .
Biochemical Analysis
Biochemical Properties
Fluoromethanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This interaction is crucial in regulating biochemical pathways and can be exploited for therapeutic purposes. For instance, this compound has been shown to interact with enzymes involved in metabolic processes, leading to altered metabolic flux and changes in metabolite levels .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it affects gene expression by altering the transcriptional activity of specific genes, which in turn impacts cellular functions such as proliferation, differentiation, and apoptosis . The compound’s influence on cellular metabolism is evident from its ability to inhibit glycolysis and ATP production, thereby affecting energy homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, leading to their inhibition or activation . This binding interaction is often mediated by the formation of hydrogen bonds and van der Waals forces between the compound and the enzyme’s active site . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can cause sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are important for determining the compound’s suitability for various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects by modulating enzyme activity and metabolic pathways . At high doses, this compound can cause toxic or adverse effects, including oxidative stress, organelle damage, and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in metabolite levels and energy production . Additionally, this compound can affect the pentose phosphate pathway and lipid metabolism, further influencing cellular metabolic states . Understanding these metabolic interactions is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, depending on the expression levels of transporters and binding proteins . These transport and distribution patterns are important for understanding the compound’s bioavailability and pharmacokinetics.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonamide with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the reactive fluorinating agents and to ensure the safety and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Fluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Condensation: Reactions with formaldehyde or acetaldehyde in the presence of acid catalysts.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted sulfonamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl fluorides.
Condensation Products: Condensation reactions can yield complex cyclic or acyclic compounds.
Scientific Research Applications
Fluoromethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Trifluoromethanesulfonamide (CF3SO2NH2): This compound has three fluorine atoms instead of one, leading to different chemical properties and reactivity.
Methanesulfonamide (CH3SO2NH2): The non-fluorinated analog of this compound, used in similar applications but with different reactivity.
Fluorobenzenesulfonamide (C6H5SO2NHF): A related compound with a benzene ring, used in organic synthesis and pharmaceuticals.
Uniqueness: this compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its non-fluorinated analogs. This makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
fluoromethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4FNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFAGBHAGYXJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619560 | |
Record name | 1-Fluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-72-3 | |
Record name | 1-Fluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | fluoromethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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